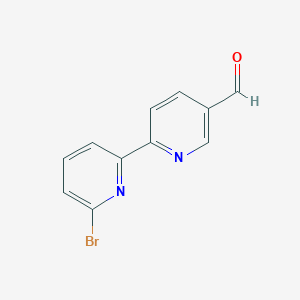
6-Bromo-2,2'-bipyridine-5'-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,2’-bipyridine-5’-carbaldehyde is a chemical compound with the molecular formula C11H7BrN2O. It is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. The presence of a bromine atom and a formyl group on the bipyridine structure makes this compound particularly interesting for various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2’-bipyridine-5’-carbaldehyde typically involves the bromination of 2,2’-bipyridine followed by formylation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the bipyridine ring. Subsequent formylation can be achieved using reagents such as Vilsmeier-Haack reagent, which introduces the formyl group to the brominated bipyridine .
Industrial Production Methods
While specific industrial production methods for 6-Bromo-2,2’-bipyridine-5’-carbaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2,2’-bipyridine-5’-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form more complex bipyridine derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products
Substitution Products: Various substituted bipyridines depending on the nucleophile used.
Oxidation Products: 6-Bromo-2,2’-bipyridine-5’-carboxylic acid.
Reduction Products: 6-Bromo-2,2’-bipyridine-5’-methanol
Applications De Recherche Scientifique
6-Bromo-2,2’-bipyridine-5’-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex ligands and coordination compounds.
Biology: Potential use in the development of bioactive molecules and probes.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of materials for electronic and photonic applications
Mécanisme D'action
The mechanism of action of 6-Bromo-2,2’-bipyridine-5’-carbaldehyde largely depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers through its nitrogen atoms. This can influence the electronic properties of the metal center, making it useful in catalysis and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2,2’-bipyridine: Lacks the formyl group, making it less versatile in certain chemical reactions.
2,2’-Bipyridine-5’-carbaldehyde:
Uniqueness
6-Bromo-2,2’-bipyridine-5’-carbaldehyde is unique due to the presence of both a bromine atom and a formyl group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
Numéro CAS |
605674-25-7 |
|---|---|
Formule moléculaire |
C11H7BrN2O |
Poids moléculaire |
263.09 g/mol |
Nom IUPAC |
6-(6-bromopyridin-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H7BrN2O/c12-11-3-1-2-10(14-11)9-5-4-8(7-15)6-13-9/h1-7H |
Clé InChI |
JICWWAQVLBTXTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)Br)C2=NC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


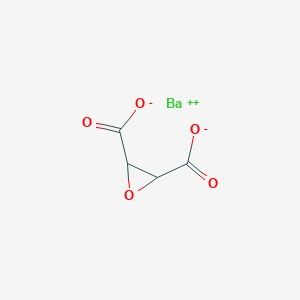
![2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12321188.png)

![(2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-naphthylphenyl)propanoic acid](/img/structure/B12321198.png)
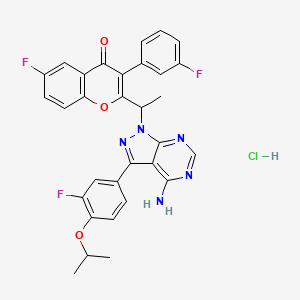
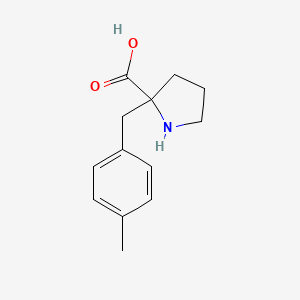
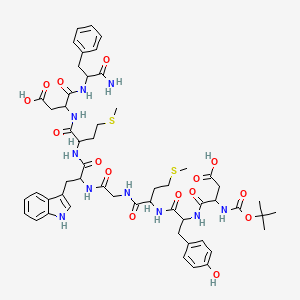
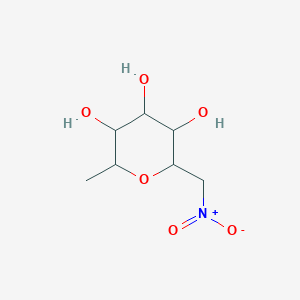
![3,3,8,8,11a-Pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine](/img/structure/B12321231.png)
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12321232.png)
![3-[4-(2,6-Dioxo-1,3-dipropylpurin-3-ium-8-yl)-1-bicyclo[2.2.2]octanyl]propanoic acid](/img/structure/B12321233.png)
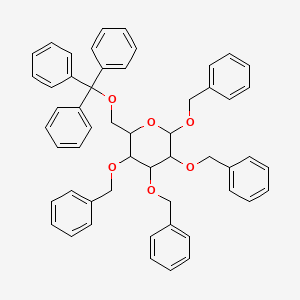
![2-(1-Methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl)ethanol](/img/structure/B12321243.png)
![(9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate](/img/structure/B12321246.png)
